N-(Quinolin-8-yl)quinoline-4-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C19H13N3O |
|---|---|
Molecular Weight |
299.3 g/mol |
IUPAC Name |
N-quinolin-8-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C19H13N3O/c23-19(15-10-12-20-16-8-2-1-7-14(15)16)22-17-9-3-5-13-6-4-11-21-18(13)17/h1-12H,(H,22,23) |
InChI Key |
FKEDTMGNJZLPEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(=O)NC3=CC=CC4=C3N=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Classical and Modified Pfitzinger Reactions for Quinoline-4-carboxamide Synthesis
The Pfitzinger reaction is a cornerstone in the synthesis of quinoline-4-carboxylic acids, which are the direct precursors to the target carboxamides. wikipedia.orgimist.ma This reaction classically involves the condensation of isatin (B1672199) with a carbonyl compound containing an α-methylene group in the presence of a strong base. wikipedia.orgjocpr.com The base, typically potassium hydroxide (B78521), hydrolyzes the amide bond in isatin to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the substituted quinoline-4-carboxylic acid. wikipedia.org
Modifications to the classical Pfitzinger reaction have been developed to directly yield quinoline-4-carboxamides in a one-step process. researchgate.net One such methodology involves refluxing a mixture of isatins and various 1,1-enediamines, which undergoes a cascade reaction mechanism involving the formation of the quinoline (B57606) ring and the amide bond in a single step. researchgate.net
The integration of microwave irradiation into organic synthesis has offered significant advantages over conventional heating methods, particularly for the Pfitzinger reaction. lew.ro Microwave-assisted synthesis dramatically reduces reaction times and often improves product yields. lew.rorsc.org For instance, the synthesis of quinoline-4-carboxylic acid precursors from isatin and a ketone can be achieved at 125 °C under microwave irradiation. acs.orgresearchgate.net Studies comparing the two methods consistently demonstrate the superiority of microwave heating; reactions that take several hours with conventional heating can be completed in minutes under microwave conditions, with yields often increasing substantially. lew.ronih.gov
| Reaction Step | Conventional Heating Conditions | Microwave Irradiation Conditions | Outcome |
|---|---|---|---|
| N-Oxide Formation | 9-11 hours at 65°C, 38-67% yield | 30-40 minutes at 100 W, 57-84% yield | Microwave significantly reduces time and increases yield. lew.ro |
| Claisen Rearrangement | 4 hours at 170°C, 40-80% yield | 15-35 minutes at 900 W, 60-100% yield | Microwave provides faster reaction and higher efficiency. lew.ro |
| Quinoline Synthesis | 60 minutes, lower yield | 4 minutes at 100°C, 80-95% yield | Microwave method is more rapid and efficient. nih.gov |
In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly methods for quinoline synthesis. researchgate.netresearchgate.net These strategies focus on minimizing waste, avoiding toxic reagents, and using sustainable resources. imist.ma Improvements to the Pfitzinger and related reactions include the use of solvent-free conditions, employing efficient and recyclable catalysts, and utilizing alternative reaction media such as water or ionic liquids. imist.maresearchgate.net For example, using molecular iodine as a low-cost and eco-friendly catalyst can facilitate the formation of quinoline derivatives without metal contamination. researchgate.net Such methods not only reduce the environmental footprint but also simplify the workup process and enhance operational simplicity. researchgate.net
Advanced Coupling Reactions for N-(Quinolin-8-yl)quinoline-4-carboxamide Derivatives
The structural diversification of the this compound scaffold is achieved through various advanced coupling reactions. These methods allow for the introduction of a wide range of functional groups, enabling the fine-tuning of the molecule's properties.
Palladium-catalyzed C-H arylation represents a powerful tool for creating complex molecular architectures. researchgate.net In the context of N-(Quinolin-8-yl)carboxamides, the quinolin-8-yl moiety can act as an efficient bidentate directing group. researchgate.net This directing group facilitates the ortho-C–H functionalization of an attached aromatic system, such as a ferrocene (B1249389) core, allowing for the introduction of various aryl and alkyl groups via coupling with the corresponding iodides. researchgate.net This technique provides an efficient pathway to construct poly-aryl motifs and diversify the core structure in a single, streamlined operation. researchgate.net
The final and crucial step in the synthesis of this compound is the formation of the amide bond. This is typically achieved by coupling the quinoline-4-carboxylic acid precursor with 8-aminoquinoline (B160924). Direct coupling between a carboxylic acid and an amine is generally inefficient due to a competing acid-base reaction. fishersci.co.uk Therefore, the carboxylic acid must first be activated. fishersci.co.uk
Common strategies include:
Conversion to Acyl Chlorides : The carboxylic acid is treated with a reagent like thionyl chloride or oxalyl chloride to form a highly reactive acyl chloride. fishersci.co.uk This intermediate readily reacts with the amine in the presence of a base to form the amide. fishersci.co.uk
Use of Coupling Reagents : A wide variety of peptide coupling reagents are available to facilitate amide bond formation. luxembourg-bio.com These reagents react with the carboxylic acid to form a highly activated ester intermediate, which then reacts with the amine. luxembourg-bio.com Common examples include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions. acs.orgluxembourg-bio.comnih.gov
| Coupling Reagent Class | Examples | Mechanism of Action |
|---|---|---|
| Carbodiimides | DCC, EDC | Reacts with the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the amine. luxembourg-bio.com |
| Phosphonium Salts | BOP, PyBOP | Forms an active ester intermediate that readily reacts with the amine. |
| Uronium/Aminium Salts | HATU, HBTU | Forms OBt or OAt active esters, which are highly reactive towards amines. luxembourg-bio.com |
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds, particularly between sp²-hybridized carbon atoms. nih.gov In the synthesis of this compound derivatives, this reaction is invaluable for introducing aryl or heteroaryl substituents onto the quinoline rings. acs.orgresearchgate.net The process typically involves the reaction of a halogenated quinoline intermediate (e.g., a bromo-quinoline) with an arylboronic acid or ester in the presence of a palladium catalyst and a base. acs.orgresearchgate.net This reaction has a broad scope, tolerates a wide variety of functional groups, and has become a key tool in medicinal chemistry for the rapid exploration of structure-activity relationships (SAR). nih.gov One-pot procedures have been developed that combine the initial borylation of a quinoline halide with the subsequent Suzuki coupling, further streamlining the synthesis of diverse derivatives. researchgate.net
Mechanistic Investigations of Quinoline Ring Formation and Functionalization
The synthesis of the quinoline scaffold, a cornerstone of many pharmacologically active compounds, can be achieved through various classical methods, many of which involve the cyclization of substituted anilines. frontiersin.orgresearchgate.net Key traditional syntheses include the Skraup, Doebner-von Miller, Combes, Conrad-Limpach, Pfitzinger, and Friedländer reactions. researchgate.net For instance, the Knorr Quinoline Synthesis involves the condensation of an aromatic amine with a β-ketoester, which then undergoes ring closure to form the quinoline system, typically catalyzed by a mild acid like sulfuric acid. orientjchem.org Similarly, the Conrad-Limpach synthesis uses the condensation of aniline (B41778) with a β-ketoester at high temperatures. orientjchem.org The Pfitzinger reaction offers another route, where isatin reacts with a carbonyl compound in a strong base to yield quinoline-4-carboxylic acids. iipseries.org
Modern synthetic strategies have increasingly focused on the direct functionalization of the quinoline ring through C-H bond activation, a method that offers atom and step economy by avoiding the need for pre-functionalized precursors. nih.gov This approach allows for the precise and selective introduction of various functional groups, significantly expanding the chemical diversity of quinoline derivatives. rsc.org The 8-aminoquinoline moiety, present in this compound, is a highly effective bidentate directing group in many metal-catalyzed C-H functionalization reactions. researchgate.net This directing capability facilitates regioselective modifications at specific positions on the quinoline ring. A variety of transition metals, including palladium, rhodium, cobalt, and copper, are employed as catalysts in these transformations. nih.govmdpi.com
For example, palladium-catalyzed C-H functionalization is a widely used method. The mechanism often involves an inner-sphere Concerted Metalation-Deprotonation (CMD) pathway, where an acetate (B1210297) ligand from the palladium precatalyst acts as the deprotonating agent. nih.gov This allows for the arylation, alkylation, and acylation of the quinoline ring. orientjchem.org The versatility of these catalytic systems tolerates a wide range of functional groups, enabling the synthesis of complex, highly substituted quinoline structures. nih.govmdpi.com
| Synthetic Method | Reactants | Key Features |
| Knorr Synthesis | Aromatic amine, β-ketoester | Acid-catalyzed condensation and ring closure. orientjchem.org |
| Conrad-Limpach Synthesis | Aniline, β-ketoester | High-temperature condensation and cyclization. orientjchem.org |
| Pfitzinger Reaction | Isatin, Carbonyl compound | Base-catalyzed reaction yielding quinoline-4-carboxylic acids. iipseries.org |
| Friedländer Synthesis | o-aminoaryl aldehyde/ketone, Ketone with α-methylene group | Aldol-type condensation. iipseries.org |
| C-H Functionalization | Quinoline derivative, Coupling partner | Transition-metal catalyzed (e.g., Pd, Rh, Co); often uses a directing group for regioselectivity. nih.govmdpi.com |
Oxidation and Reduction Pathways of Quinoline Moieties
The reactivity of the quinoline scaffold towards oxidation and reduction is influenced by the electronic properties of its fused pyridine (B92270) and benzene (B151609) rings. The nitrogen atom in the pyridine ring makes the entire fused system electron-deficient, which affects its susceptibility to chemical transformations. nih.gov
Oxidation Pathways
The oxidation of the quinoline ring system can be challenging due to the stability conferred by the delocalization of the nitrogen atom's lone pair of electrons into the aromatic system. orientjchem.org However, under specific conditions, both the benzene and pyridine rings can be oxidized. The benzene ring is generally more susceptible to oxidation by strong oxidizing agents like potassium permanganate, which can lead to cleavage and the formation of carboxylic acids and aldehydes. orientjchem.org
Enzymatic oxidation offers a greener and more selective alternative for preparing quinoline derivatives. rsc.org For instance, microbial degradation can initiate hydroxylation at the C-2 position, leading to the formation of various lactams. rsc.org The catalytic mechanism of quinoline 2-oxidoreductase involves the molybdenum cofactor, where a nucleophilic attack by a hydroxide or a related species on the electron-deficient C-2 carbon atom occurs. rsc.org Chemical oxidants such as 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and manganese dioxide are also used to convert tetrahydroquinolines to fully aromatic quinolines, a crucial step in multi-step syntheses like the Povarov reaction. nih.gov Manganese dioxide is often preferred as it provides higher yields and cleaner reactions under milder conditions. nih.gov
| Oxidizing Agent/System | Target | Typical Products |
| Potassium Permanganate | Benzene ring | Carboxylic acids, Aldehydes (via ring cleavage). orientjchem.org |
| Enzymatic (e.g., Quinoline 2-oxidoreductase) | Pyridine ring (C-2 position) | Lactams, 2-hydroxy compounds. rsc.org |
| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Tetrahydroquinoline | Quinoline (aromatization). nih.gov |
| Manganese Dioxide (MnO2) | Tetrahydroquinoline | Quinoline (aromatization, often with higher yields). nih.gov |
| Visible Light/Photocatalysis | Varies (e.g., N-H imines, olefins) | Substituted quinolines via oxidative cyclization. mdpi.com |
Reduction Pathways
The reduction of quinoline can proceed either partially or fully, but reducing the pyridine ring is more difficult than reducing the benzene ring due to the deactivating effect of the nitrogen atom. orientjchem.org Catalytic transfer hydrogenation is a common method for the selective reduction of the pyridine moiety. Using a hydrogen source like formic acid in the presence of a catalyst such as unsupported nanoporous gold (AuNPore) can smoothly produce 1,2,3,4-tetrahydroquinolines in good yields at relatively low temperatures. researchgate.net This chemoselective reduction highlights the ability to target the N-heterocyclic ring while leaving the benzene ring intact. The choice of catalyst and hydrogen source is critical for achieving high selectivity and yield in quinoline reduction. researchgate.net
| Reduction Method | Hydrogen Source | Catalyst | Product |
| Catalytic Transfer Hydrogenation | Formic Acid | Nanoporous Gold (AuNPore) | 1,2,3,4-Tetrahydroquinolines. researchgate.net |
Advanced Structural Characterization and Conformational Analysis
Single Crystal X-ray Diffraction Studies of N-(Quinolin-8-yl)quinoline-4-carboxamide and its Complexes
In the solid state, the conformation of N-(Quinolin-8-yl)quinoline-2-carboxamide is defined by the relative orientation of its two quinoline (B57606) ring systems. The dihedral angle between the mean planes of the two quinoline rings is reported to be 11.54 (3)°. nih.gov This indicates a nearly co-planar arrangement, which is stabilized by other intramolecular interactions. The quinoline rings themselves are essentially planar. nih.gov
The amide linker also plays a critical role in the molecule's conformation. The plane of the amide group (-C(O)NH-) is slightly twisted with respect to the quinoline rings. It forms dihedral angles of 14.1 (1)° and 4.2 (1)° with the quinoline ring it is attached to (the 2-substituted ring) and the quinolin-8-yl moiety, respectively. nih.gov This twisting is a common feature in carboxamide-linked bi-aryl systems. It is anticipated that this compound would adopt a similar, relatively planar conformation, although the specific dihedral angles may vary due to the different substitution pattern on the quinoline ring.
Table 1: Dihedral Angles in N-(Quinolin-8-yl)quinoline-2-carboxamide nih.gov
| Interacting Planes | Dihedral Angle (°) |
|---|---|
| Quinoline Ring 1 vs. Quinoline Ring 2 | 11.54 (3) |
| Amide Plane vs. Quinoline Ring (C2-substituted) | 14.1 (1) |
| Amide Plane vs. Quinolin-8-yl Ring | 4.2 (1) |
The molecular conformation of N-(Quinolin-8-yl)quinoline-2-carboxamide is significantly stabilized by a network of intramolecular hydrogen bonds. nih.govnih.gov A key interaction is a bifurcated (three-center) N-H···N hydrogen bond where the amide proton (N-H) interacts simultaneously with the nitrogen atoms of both quinoline rings. nih.gov This type of hydrogen bond is crucial in holding the two quinoline systems in a relatively planar arrangement.
Additionally, weaker C-H···O interactions are observed, where a hydrogen atom on one of the quinoline rings forms a hydrogen bond with the carbonyl oxygen of the amide group. nih.gov Similar intramolecular hydrogen bonding is observed in other related structures, such as N-(quinolin-8-yl)pyrazine-2-carboxamide, which also displays bifurcated N-H···N and C-H···O intramolecular contacts. Given the structural similarities, it is highly probable that this compound also features a comparable intramolecular hydrogen-bonding network to stabilize its conformation. The presence of a strong intramolecular hydrogen bond involving the 4-OH group and the adjacent amide carbonyl has also been noted in 4-hydroxy-2-quinolinone-3-carboxamide derivatives, indicating a predisposition for such interactions in this class of compounds. nih.gov
Advanced Spectroscopic Techniques for Elucidating Molecular Architecture
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for confirming the molecular structure of this compound and providing details about its electronic environment and functional groups.
While specific NMR spectra for this compound are not provided in the searched literature, the expected chemical shifts can be inferred from data on closely related quinoline-4-carboxamide derivatives. rsc.orgacs.org
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show a characteristic signal for the amide proton (N-H) at a very low field (downfield), likely above 10 ppm, due to deshielding from the adjacent carbonyl group and potential involvement in hydrogen bonding. The protons on the two distinct quinoline rings would appear in the aromatic region, typically between 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns would allow for the assignment of each proton. For example, in various 2-phenylquinolin-4(1H)-one derivatives, the proton at position 5 often appears as a doublet of doublets around 8.1 ppm. rsc.org Protons adjacent to the nitrogen atoms in the quinoline rings are generally shifted further downfield. mdpi.com
¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the carbonyl carbon of the amide group is expected to have a chemical shift in the range of 160-180 ppm. rsc.org The aromatic carbons of the quinoline rings would resonate between approximately 110 and 150 ppm. rsc.orgtsijournals.com The carbons directly attached to the nitrogen atoms or the carboxamide group would be the most deshielded.
Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Key Groups
| Group | Nucleus | Expected Chemical Shift (ppm) |
|---|---|---|
| Amide | ¹H (N-H) | > 10 |
| Quinoline Rings | ¹H (Ar-H) | 7.0 - 9.0 |
| Amide Carbonyl | ¹³C (C=O) | 160 - 180 |
| Quinoline Rings | ¹³C (Ar-C) | 110 - 150 |
Infrared spectroscopy is a powerful tool for identifying the key functional groups within the this compound molecule. Based on the IR data for the 2-carboxamide (B11827560) isomer, characteristic absorption bands can be predicted. nih.gov
The spectrum would be dominated by a strong absorption band for the amide carbonyl group (C=O) stretching vibration, typically appearing in the region of 1650-1680 cm⁻¹. The N-H stretching vibration of the amide group would be visible as a sharp to moderately broad band around 3300-3400 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the quinoline rings would produce a series of sharp bands in the 1400-1600 cm⁻¹ region. nih.govmdpi.com The C-N stretching vibrations are also expected within the fingerprint region. mdpi.com
Table 3: Characteristic IR Absorption Frequencies for N-(Quinolin-8-yl)quinoline-2-carboxamide nih.gov
| Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Amide N-H | Stretching | 3314 | Strong |
| Aromatic C-H | Stretching | 3044 | Medium |
| Amide C=O | Stretching | 1678 | Very Strong |
| Aromatic C=C/C=N | Stretching | 1523, 1488, 1427 | Strong to Very Strong |
| Amide C-N | Stretching | 1325 | Strong |
These values from the 2-carboxamide isomer provide a reliable reference for the expected IR spectrum of this compound.
High-Resolution Mass Spectrometry for Structural Confirmation
High-resolution mass spectrometry (HRMS) is a critical analytical technique for the unambiguous structural confirmation of newly synthesized organic compounds such as this compound. This method provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within a few parts per million (ppm). This level of precision allows for the determination of the elemental composition of the molecule, thereby confirming that the synthesized compound has the correct molecular formula.
For other related quinoline-carboxamide derivatives, researchers have successfully used HRMS to validate their structures. nih.govnih.gov In such studies, the reported data typically includes the calculated m/z for the protonated molecule and the experimentally found m/z, demonstrating a close correlation that validates the synthesis. nih.gov
Below is a table detailing the calculated high-resolution mass data for this compound.
| Molecular Formula | Ion Species | Calculated m/z |
| C₁₉H₁₃N₃O | [M+H]⁺ | 299.1058 |
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Calculations for Electronic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. nih.gov For quinoline (B57606) derivatives, DFT calculations, often employing methods like B3LYP with basis sets such as 6-31G or 6-311G, are used to optimize the molecular geometry and calculate various electronic parameters. rsc.orgscirp.org
Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and electronic transitions within a molecule. semanticscholar.org The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) signifies the ability to accept an electron. semanticscholar.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. rsc.org
A large energy gap implies high stability and low reactivity, characteristic of a "hard" molecule. Conversely, a small energy gap suggests the molecule is more reactive and polarizable, known as a "soft" molecule, facilitating intramolecular charge transfer (ICT). rsc.orgresearchgate.net For quinoline-based compounds, the HOMO is often localized on electron-rich portions of the molecule, while the LUMO is centered on electron-deficient regions. The energy gap for various quinoline derivatives typically falls in the range of 3 to 5 eV. scirp.orguantwerpen.be
Table 1: Illustrative Frontier Orbital Energies for Quinoline Derivatives
| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Benzo[b]Pyridine (Quinoline) | -6.646 | -1.816 | 4.830 |
| Substituted Quinoline-Carboxamides | -5.9 to -6.2 | -2.1 to -2.5 | ~3.5 to 3.8 |
Data is illustrative and derived from studies on parent quinoline and related derivatives to demonstrate typical values. scirp.orguantwerpen.be
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. chemrxiv.org It helps in identifying the regions that are rich or poor in electrons, thereby predicting how the molecule will interact with other chemical species. uantwerpen.be MEP maps use a color spectrum to represent the electrostatic potential:
Red/Yellow: Indicates negative potential (electron-rich), representing likely sites for electrophilic attack. In N-(Quinolin-8-yl)quinoline-4-carboxamide, these regions are expected around the nitrogen atoms of the quinoline rings and the oxygen atom of the carboxamide group. uantwerpen.beresearchgate.net
Blue: Indicates positive potential (electron-poor), representing likely sites for nucleophilic attack. These regions are typically found around the hydrogen atoms, particularly the amide N-H proton. uantwerpen.be
Green: Represents neutral or zero potential.
The MEP map provides crucial insights into a molecule's reactivity and its potential for forming intermolecular interactions, such as hydrogen bonds. chemrxiv.org
Molecular Docking Studies of this compound with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. ijprajournal.com This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action. ijprajournal.com For quinoline carboxamide derivatives, docking studies have been performed against a variety of biological targets, including kinases, HIV reverse transcriptase, and enzymes involved in cancer progression. nih.govresearchgate.netmdpi.com
The process involves placing the ligand (this compound) into the binding site of a target protein and calculating a "docking score," which estimates the binding affinity. nih.gov A lower docking score generally indicates a more favorable binding interaction. These studies can reveal key interactions, such as:
Hydrogen bonds: Often formed between the amide group of the ligand and amino acid residues in the protein's active site.
Hydrophobic interactions: Occur between the aromatic quinoline rings and nonpolar residues of the target.
Pi-Pi stacking: A common interaction involving the flat, aromatic quinoline systems. semanticscholar.org
Table 2: Example Biological Targets for Quinoline Derivatives in Docking Studies
| Target Protein | Disease Area | Example Interacting Residues |
|---|---|---|
| HIV Reverse Transcriptase | Antiviral (HIV) | LYS 101, TRP 229 |
| VEGFR Tyrosine Kinase | Anticancer | Cys919, Asp1046 |
This table lists potential targets for which related quinoline compounds have been studied. nih.govresearchgate.netmdpi.com
Molecular Dynamics Simulations for Ligand-Target Stability and Interactions
Following molecular docking, Molecular Dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-receptor complex over time. mdpi.com MD simulations model the movement of atoms and molecules, providing a dynamic view of the binding interaction. By simulating the complex in a physiological environment (e.g., a water box with ions) for a set period (e.g., 100 nanoseconds), researchers can analyze the stability and flexibility of the system. mdpi.com
In Silico Prediction of Chemical Reactivity and Selectivity
The chemical reactivity and selectivity of this compound can be predicted using data derived from DFT calculations. The HOMO-LUMO energy gap is a primary determinant; a smaller gap indicates higher reactivity. rsc.org Other quantum chemical descriptors, such as chemical hardness (η) and softness (S), can also be calculated from HOMO and LUMO energies. scirp.orgijastems.org
Hardness (η): Defined as half the energy gap (η = (E_LUMO - E_HOMO) / 2), it measures the resistance to charge transfer. Hard molecules have a large energy gap and are less reactive. scirp.org
Softness (S): The reciprocal of hardness (S = 1/η), it indicates a molecule's polarizability. Soft molecules have a small energy gap and are more reactive. ijastems.org
By analyzing the distribution of the HOMO and LUMO across the molecule, specific sites of reactivity can be identified. For instance, if the HOMO is concentrated on one quinoline ring and the LUMO on the other, it suggests a propensity for intramolecular charge transfer upon excitation. MEP maps further refine these predictions by highlighting the most electron-rich and electron-poor centers, indicating the most probable sites for electrophilic and nucleophilic reactions, respectively. uantwerpen.be
Mechanistic Studies on Biological Interactions in Vitro and Molecular Level
Investigation of Anti-Malarial Activity Mechanisms (e.g., Plasmodium falciparum inhibition)
Derivatives of quinoline-4-carboxamide have been identified as a promising class of anti-malarial agents. acs.orgnih.govacs.org Initial investigations began with phenotypic screening of chemical libraries against the blood stage of Plasmodium falciparum, the most lethal malaria parasite. nih.govmmv.org These screens identified a quinoline-4-carboxamide series with moderate potency, which, following optimization, led to molecules with low nanomolar in vitro activity. acs.org The research culminated in the discovery of a lead compound, designated DDD107498, which demonstrated excellent pharmacokinetic properties and potent efficacy in malaria mouse models. nih.govmmv.org
Interference with Parasite Metabolic Pathways
A significant breakthrough in understanding the anti-malarial action of this quinoline-4-carboxamide series was the identification of its novel mechanism of action. nih.govmmv.org Unlike many existing anti-malarials, the lead compound DDD107498 does not target traditional pathways. Instead, it was found to inhibit the parasite's translation elongation factor 2 (PfEF2). nih.govmmv.org This enzyme is essential for the elongation step of protein synthesis, a fundamental process for parasite survival and proliferation. nih.gov By inhibiting PfEF2, the compound effectively halts the parasite's ability to produce necessary proteins, leading to its death. This unique mechanism is crucial for overcoming resistance that P. falciparum has developed against many available drugs. nih.gov The activity of these compounds has been demonstrated against chloroquine-sensitive strains (3D7) and they show multistage activity against the parasite's life cycle. acs.orgnih.gov
Elucidation of Anti-Cancer Mechanisms in Cellular Models (In Vitro)
In addition to their anti-malarial effects, quinoline-4-carboxamide derivatives have demonstrated significant potential as anti-cancer agents. nih.gov In vitro studies across various cancer cell lines, including colon, pancreatic, breast, and lung cancer, have revealed that these compounds can suppress cancer cell growth through multiple mechanisms. nih.govmdpi.comnih.gov
Induction of Apoptosis Pathways
A primary mechanism by which quinoline-4-carboxamide derivatives exert their anti-cancer effects is through the induction of apoptosis, or programmed cell death. nih.govnih.gov Studies on colorectal cancer cells have shown that these compounds can effectively trigger apoptotic pathways. nih.govnih.gov The process is often visualized through staining techniques like acridine (B1665455) orange/propidium iodide (AO/PI) and Hoechst/PI, which reveal characteristic morphological changes of apoptosis in treated cells. nih.gov Furthermore, research on specific quinoline (B57606) derivatives, such as PQ1, has shown that apoptosis can be induced in breast cancer cells (T47D) through the activation of both initiator caspase-8 and caspase-9, key enzymes in the extrinsic and intrinsic apoptotic pathways, respectively. researchgate.net
Cell Cycle Regulation Studies
Quinoline derivatives have been shown to interfere with the normal progression of the cell cycle in cancer cells, leading to arrest at specific phases. mdpi.comresearchgate.net For instance, the novel quinoline compound 91b1 was observed to cause a dose-dependent increase in the percentage of A549 lung cancer cells in the G0/G1 phase of the cell cycle. mdpi.com This arrest prevents the cells from entering the S phase (DNA synthesis) and subsequently the M phase (mitosis), thereby halting their division and proliferation. mdpi.comresearchgate.net
Inhibition of Cellular Proliferation
A consistent finding across numerous studies is the potent ability of quinoline-4-carboxamide derivatives to inhibit the proliferation of cancer cells. nih.govmdpi.comnih.gov The anti-proliferative potential has been demonstrated in a concentration-dependent manner using assays such as the MTT and MTS assays, which measure cell viability. nih.govmdpi.com For example, a series of N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives effectively suppressed the proliferation of colon, pancreatic, and breast cancer cells. nih.gov Similarly, compound 91b1 showed significant inhibition of cell proliferation in A549 (lung), AGS (gastric), and KYSE150/450 (esophageal) cancer cell lines. mdpi.com
| Compound Series/Name | Cancer Cell Line | Observed Effect | Assay | Reference |
|---|---|---|---|---|
| N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamides | Colon, Pancreatic, Breast | Suppressed proliferative potential | MTT | nih.gov |
| Compound 91b1 | A549 (Lung), AGS (Gastric), KYSE150, KYSE450 (Esophageal) | Inhibited cell proliferation | MTS | mdpi.com |
| Quinoline-8-sulfonamide derivative (9a) | C32, COLO829, MDA-MB-231, U87-MG, A549 | High cytotoxicity and anti-proliferative effect | WST-1 | nih.gov |
| Quinoline-6-carboxamide derivatives | MCF-7 (Breast) | Inhibited cell proliferation | Ca2+ mobilization | nih.gov |
Targeting Kinases and Other Enzymes
The molecular mechanisms underlying the anti-cancer activity of quinoline-4-carboxamides often involve the inhibition of specific enzymes that are critical for cancer cell survival and growth.
Kinases : Protein kinases are key regulators of cellular processes and represent major targets in cancer therapy. researchgate.net Certain quinoline-4-carboxamide derivatives have been identified as potent inhibitors of phosphoinositide-dependent protein kinase-1 (PDK1), a crucial enzyme in cancer cell signaling pathways. nih.govnih.gov Another important target is the Pim-1 kinase, a serine/threonine kinase implicated in cell cycle progression and apoptosis resistance. nih.govresearchgate.net Molecular modeling and in vitro studies have confirmed that 8-hydroxy-quinoline derivatives can act as inhibitors of Pim-1. researchgate.net Other research has pointed to the inhibition of the Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinase as a potential anti-proliferative mechanism. researchgate.net
Other Enzymes : Beyond kinases, these compounds can target other classes of enzymes.
Topoisomerases : These enzymes are essential for managing DNA topology during replication and transcription. Several pyrazolo[4,3-f]quinoline derivatives have been shown to inhibit both topoisomerase I and IIα, enzymes that are validated targets for cancer chemotherapy. mdpi.com
Metalloenzymes : This broad category includes enzymes that require a metal ion for their catalytic activity. Quinoline-based sulfonamides have been synthesized and evaluated as inhibitors of carbonic anhydrases (CAs), a family of zinc metalloenzymes. nih.gov Specifically, compounds have shown potent, nanomolar-range inhibition of isoforms hCA I and hCA II. nih.gov The 8-hydroxyquinoline (B1678124) (8-HQ) scaffold itself is a well-known metal-binding pharmacophore and serves as a basis for designing inhibitors against various metalloenzymes. escholarship.org
| Enzyme Target | Compound Class | Key Findings | Reference |
|---|---|---|---|
| PDK1 Kinase | N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamides | Compound 7a showed a binding energy of -10.2 kcal/mol. | nih.gov |
| Pim-1 Kinase | 8-hydroxy-quinoline-7-carboxylic acid derivatives | The 8-hydroxy-quinoline 7-carboxylic acid moiety is a crucial pharmacophore. | researchgate.net |
| Topoisomerase I/IIα | Pyrazolo[4,3-f]quinoline derivatives | Compound 2E inhibited 88.3% of topo IIα activity. | mdpi.com |
| Carbonic Anhydrase (hCA I, II) | 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides | Compound 5h showed KI of 61.9 nM (hCA I) and 33.0 nM (hCA II). | nih.gov |
Inhibition of Tubulin Polymerization
The quinoline scaffold is a recognized pharmacophore in the design of agents that target tubulin, a critical protein involved in microtubule formation and cellular division. Several derivatives of quinoline have been investigated for their ability to inhibit tubulin polymerization, a mechanism of action for many anticancer agents. While specific data for N-(Quinolin-8-yl)quinoline-4-carboxamide is not available, studies on other quinoline-based molecules suggest that they can interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis. The precise interactions and inhibitory concentrations are highly dependent on the specific substitutions on the quinoline rings.
DNA Intercalation and Binding Studies
The planar aromatic ring system of the quinoline moiety suggests a potential for DNA intercalation. This mechanism involves the insertion of the molecule between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription, ultimately leading to cell death. However, specific in vitro studies confirming the DNA binding or intercalation properties of this compound have not been identified in the current body of scientific literature.
Analysis of Anti-Microbial Activity (Bacterial and Fungal Strains, In Vitro)
The antimicrobial potential of quinoline derivatives is well-established. Research on a structurally related compound, N-(quinolin-8-yl)-4-chloro-benzenesulfonamide as a cadmium (II) complex, has demonstrated notable in vitro activity against both bacterial and fungal strains. This suggests that the N-(quinolin-8-yl) moiety may contribute to antimicrobial efficacy.
A study on this related sulfonamide derivative provided the following minimum inhibitory concentration (MIC) values, which indicate the lowest concentration of the compound that prevents visible growth of a microorganism.
| Strain | MIC (µg/mL) |
| Staphylococcus aureus | 1.904 |
| Escherichia coli | 60.9 |
| Candida albicans | 1.904 |
It is important to emphasize that these results are for a sulfonamide derivative and not for this compound. General studies on quinoline-4-carboxamides have reported that their antimicrobial effects can be weak. nih.gov
Specific Mechanisms Against Pathogens (e.g., Mycobacterium tuberculosis)
The quinoline core is present in several anti-tubercular agents. One of the proposed mechanisms of action for some quinoline derivatives against Mycobacterium tuberculosis involves the inhibition of essential enzymes. For instance, some quinoline-based compounds are thought to target catalase-peroxidase (KatG), an enzyme crucial for the activation of the frontline anti-TB drug isoniazid (B1672263) and for protecting the bacterium from oxidative stress. Inhibition of KatG could lead to an accumulation of reactive oxygen species, resulting in bacterial cell death. However, no specific studies have confirmed this mechanism for this compound.
Studies on Anti-Viral and Anti-HIV Activities (In Vitro)
The antiviral properties of various quinoline derivatives have been explored, with some compounds showing activity against viruses such as the Human Immunodeficiency Virus (HIV). The mechanisms of action can vary, including the inhibition of viral enzymes like reverse transcriptase. Despite these promising leads within the quinoline class of compounds, there is currently no specific in vitro data available to confirm the anti-viral or anti-HIV activity of this compound.
Investigation of Anti-Inflammatory and Antioxidant Properties
Quinoline derivatives have been investigated for their potential to mitigate inflammation and oxidative stress. The antioxidant activity is often assessed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, which measures the ability of a compound to donate a hydrogen atom or electron to neutralize free radicals. While the quinoline scaffold is associated with these properties, specific studies and quantitative data from assays like the DPPH test for this compound are not currently available in the scientific literature.
Research into Anti-Tuberculosis, Anti-Leishmanial, and Anti-Protozoal Actions
Beyond its potential anti-tubercular activity, the quinoline nucleus is a key feature in many anti-parasitic drugs. Derivatives of quinoline have shown promise in combating various protozoal infections, including leishmaniasis. The mechanism of action in these cases can involve the disruption of vital cellular processes within the parasite. While numerous quinoline-containing compounds have been synthesized and tested for their anti-leishmanial and broader anti-protozoal effects, specific in vitro efficacy data, such as the half-maximal inhibitory concentration (IC50) values, for this compound against Leishmania species or other protozoa have not been reported.
Structure Activity Relationship Sar Studies of N Quinolin 8 Yl Quinoline 4 Carboxamide Derivatives
Impact of Substituent Variations on Biological Activity
The biological activity of N-(Quinolin-8-yl)quinoline-4-carboxamide derivatives is highly sensitive to the nature and position of substituents on the quinoline (B57606) rings and the connecting amide group. Researchers systematically introduce various functional groups to probe the electronic, steric, and hydrophobic requirements of the target binding site.
Alterations to the quinoline rings are a key strategy for modulating the pharmacological profile of this class of compounds. The introduction of different substituents can significantly impact potency, selectivity, and pharmacokinetic properties. frontiersin.orgresearchgate.net
A systematic exploration of substituents at various positions of the quinoline ring has led to the identification of compounds with significantly improved potency. For instance, in a series of 4-amino-8-quinoline carboxamides developed as inhibitors of the NAD-hydrolyzing enzyme CD38, modifications at the 4-, 6-, and 8-positions of the quinoline ring resulted in inhibitors that were 10- to 100-fold more potent than the initial screening hit. researchgate.net The presence of electron-withdrawing groups and/or hydrophobic groups in this region was found to be particularly beneficial. researchgate.net For example, an ortho-chloro analogue was identified as a potent inhibitor, and a carboxamide derivative proved to be equipotent to the chloro derivative. researchgate.net
Similarly, in the development of 8-substituted quinoline-2-carboxamides as carbonic anhydrase (CA) inhibitors, O-alkylation of the 8-hydroxy group with various aliphatic and benzylic halides led to a range of inhibition profiles against different CA isoforms. nih.gov This highlights that even distal modifications on the quinoline scaffold can have a profound effect on target engagement. nih.gov Preliminary SAR analysis of other quinoline derivatives suggests that large and bulky substituents can facilitate antiproliferative activity. frontiersin.org
| Compound Series | Modification Site | Substituent Type | Impact on Biological Activity | Reference |
|---|---|---|---|---|
| 4-Amino-8-quinoline carboxamides | 4-, 6-, 8-positions | Electron-withdrawing, hydrophobic groups (e.g., Chloro) | 10-100 fold increase in potency as CD38 inhibitors. | researchgate.net |
| 8-Substituted quinoline-2-carboxamides | 8-position (O-alkylation) | Aliphatic and benzylic halides | Varied inhibition of carbonic anhydrase isoforms (hCA I, II, IV) in the nanomolar range. | nih.gov |
| Quinoline derivatives | 7-position | Big and bulky substituents | Facilitated antiproliferative activity. | frontiersin.org |
| 8-Hydroxyquinoline-2-carboxamides | Anilide ring | Electron-withdrawing groups (e.g., 3-NO2) | Increased antiviral activity with insignificant cytotoxicity. | mdpi.com |
The amide linker and its substituents are not merely passive connectors but play an active role in determining the molecule's conformation and binding affinity. Modifications in this region can influence hydrogen bonding interactions, solubility, and metabolic stability. researchgate.netnih.gov
In the optimization of quinoline-4-carboxamide derivatives as antimalarial agents, replacing a tolyl substituent on the amide nitrogen with an array of primary and secondary amines led to reduced lipophilicity, improved aqueous solubility, and enhanced hepatic microsomal stability. nih.gov While small heterocycles were not well-tolerated, the introduction of a 4-morpholinopiperidine (B1299061) moiety improved both potency and ligand efficiency. nih.gov Further enhancement in potency was achieved by introducing flexibility at this position with an aminopropyl morpholine (B109124) substituent, suggesting that both the nature of the substituent and the linker length are critical. nih.gov This modification led to a compound with low nanomolar potency, excellent selectivity, good solubility, and high in vitro hepatic microsomal stability. nih.gov
The orientation of the amide group itself is also significant. The molecular conformation of N-(Quinolin-8-yl)quinoline-2-carboxamide is stabilized by intramolecular hydrogen bonds, where the amido nitrogen atom forms bifurcated hydrogen bonds with the nitrogen atoms of both quinoline rings. nih.gov This enforced conformation can be crucial for pre-organizing the molecule for receptor binding.
| Compound Series | Modification | Example Substituent | Effect | Reference |
|---|---|---|---|---|
| Quinoline-4-carboxamides (Antimalarial) | Replacement of tolyl group on amide | Primary/secondary amines | Improved solubility and microsomal stability. | nih.gov |
| Quinoline-4-carboxamides (Antimalarial) | Amide substituent variation | 4-morpholinopiperidine | Improved potency (EC50 = 0.15 µM) and ligand efficiency. | nih.gov |
| Quinoline-4-carboxamides (Antimalarial) | Introduction of flexible linker | Aminopropyl morpholine | Further improvement in potency (EC50 = 70 nM) and lipophilic ligand efficiency. | nih.gov |
Correlation of Molecular Descriptors with Biological Potency
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the physicochemical properties (molecular descriptors) of a series of compounds and their biological activity. These models help in predicting the potency of novel derivatives and in understanding the key features required for activity. dergipark.org.tr
For quinoline derivatives, several molecular descriptors have been found to correlate with biological potency. Lipophilicity, often expressed as the octanol-water partition coefficient (logP or clogP), is a critical parameter. In the development of antimalarial quinoline-4-carboxamides, a high clogP was associated with poor aqueous solubility and metabolic instability. nih.gov Optimization efforts focused on reducing lipophilicity, which led to compounds with improved pharmacokinetic profiles. nih.gov Lipophilic ligand efficiency (LLE), a metric that combines potency and lipophilicity, was used as a key parameter to guide the optimization process. nih.gov
Design Principles for Enhanced Target Binding and Selectivity
The rational design of this compound derivatives with enhanced target binding and selectivity relies on integrating SAR data with structural biology and computational modeling. The goal is to maximize favorable interactions with the intended target while minimizing off-target effects.
One key principle is pharmacophore modeling, which involves identifying the essential spatial arrangement of functional groups required for biological activity. For 4-anilinoquinoline-3-carboxamide derivatives designed as EGFR inhibitors, pharmacophore models were developed based on known inhibitors like Lapatinib to ensure the new compounds possessed the necessary features for binding. researchgate.net
Molecular docking studies are instrumental in visualizing and predicting how a ligand binds within the active site of a target protein. This allows for the design of modifications that enhance binding affinity. For example, in the design of new quinoline-based anticancer agents, a 2,3-dimethoxycyclopentane moiety was incorporated to mimic the pharmacophoric features of the known topoisomerase inhibitor SN-38, aiming to create favorable hydrogen bonding at the target binding site. nih.gov Docking studies showed that these designed compounds could engage in multiple hydrogen bonds and numerous van der Waals interactions, stabilizing the ligand within the protein pocket. nih.gov
Coordination Chemistry and Metal Complexation
Synthesis and Characterization of Metal Complexes with N-(Quinolin-8-yl)quinoline-4-carboxamide as a Ligand
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. The characterization of these complexes is crucial to understanding their structure and properties, and it is generally accomplished through a combination of spectroscopic and analytical techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, UV-Visible spectroscopy, and mass spectrometry.
The formation of copper(II) and zinc(II) complexes with quinoline-based amide ligands has been a subject of considerable research. While specific structural data for this compound complexes are not extensively detailed in the available literature, insights can be drawn from closely related structures. For instance, the reaction of N-(quinolin-8-yl)pyrazine-2-carboxamide with copper(II) acetate (B1210297) has been shown to produce a tetranuclear complex. researchgate.netnih.gov This complex features a central paddle-wheel structure of two copper atoms bridged by four acetate ligands, which is in turn connected to two additional copper atoms chelated by the quinoline-pyrazine-carboxamide ligand. researchgate.netnih.gov
Similarly, zinc(II) complexes with related N-(quinolin-8-yl)picolinamide ligands have been synthesized and characterized. researchgate.net These studies often reveal the formation of mononuclear or homodinuclear complexes depending on the stoichiometry and reaction conditions. researchgate.net The characterization of these complexes typically involves techniques such as IR, NMR, and single-crystal X-ray crystallography. researchgate.net
The synthesis of related copper(II) and zinc(II) complexes with other aminoquinoline derivatives often involves refluxing the ligand with the corresponding metal salt in a solvent like methanol. frontiersin.org The resulting complexes can be characterized by various spectroscopic methods to confirm their formation and elucidate their structures. frontiersin.org
This compound is expected to act as a tridentate ligand, coordinating to a metal center through the nitrogen atoms of both quinoline (B57606) rings and the deprotonated amide nitrogen. This N,N,N-coordination mode is common for similar quinoline-carboxamide ligands. nih.gov
The coordination geometry around the metal ions in such complexes is influenced by the nature of the metal ion, the ligand itself, and the presence of other coordinating species like solvent molecules or counter-ions. Based on studies of analogous compounds, copper(II) complexes with tridentate quinoline-based ligands often exhibit distorted square pyramidal or square planar geometries. For example, a copper(II) complex with N-(quinolin-8-yl)pyrazine-2-carboxamide and an acetate ligand displays a distorted square pyramidal geometry. researchgate.net In this structure, the tridentate ligand and an oxygen atom from the acetate form the basal plane, while a water molecule can occupy the apical position.
Zinc(II) complexes with similar ligands have been found to adopt distorted octahedral geometries. researchgate.net The flexibility of the ligand and the coordination preferences of the zinc(II) ion allow for the formation of such six-coordinate structures. The analysis of bond lengths and angles from single-crystal X-ray diffraction is essential for the precise determination of the coordination geometry.
Table 1: Crystallographic Data for the Related Ligand N-(Quinolin-8-yl)quinoline-2-carboxamide
| Parameter | Value |
| Formula | C₁₉H₁₃N₃O |
| Molecular Weight | 299.32 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.3651 (13) |
| b (Å) | 11.475 (2) |
| c (Å) | 19.861 (4) |
| V (ų) | 1450.6 (5) |
| Z | 4 |
| Dihedral angle between quinoline rings (°) | 11.54 (3) |
Data obtained for a related isomer, N-(Quinolin-8-yl)quinoline-2-carboxamide, which provides insight into the general structural features of the ligand framework. nih.gov
Electrochemical Behavior of Ligand and its Metal Complexes
The electrochemical properties of this compound and its metal complexes are of interest for their potential applications in electrocatalysis and sensing. While specific data for the title compound is limited, studies on the analogous N-(quinolin-8-yl)pyrazine-2-carboxamide ligand and its copper(II) and zinc(II) complexes show that the quinoline ring undergoes reduction at more positive potentials in the complexes compared to the free ligand. This shift in reduction potential upon complexation is indicative of the electronic interaction between the metal center and the ligand's π-system.
Cyclic voltammetry is a key technique used to investigate the redox behavior of these compounds. The voltammograms can provide information on the reduction and oxidation potentials, the stability of the redox species, and the electronic effects of metal coordination.
Catalytic Applications of Metal-Carboxamide Complexes
Metal complexes of quinoline-carboxamides have shown promise as catalysts in various organic transformations. The well-defined coordination environment and the ability to tune the electronic properties of the metal center through ligand modification make them attractive candidates for catalysis.
Copper(II) complexes of quinoline-based ligands have been demonstrated to be effective catalysts for atom transfer radical addition (ATRA) reactions under photoredox conditions. rsc.org These complexes can also catalyze Chan-Lam coupling reactions, which involve the formation of carbon-nitrogen bonds. semanticscholar.org The catalytic activity is influenced by the ligand structure and the coordination geometry of the copper complex. semanticscholar.org
Zinc(II) complexes of N-(quinolin-8-yl)picolinamide have been reported to act as efficient catalysts for transesterification reactions. researchgate.net For example, a mononuclear zinc(II) complex showed good catalytic activity in the conversion of 4-nitrophenylacetate to methyl acetate. researchgate.net The catalytic efficiency is dependent on the specific complex and the reaction conditions.
Advanced Functional Applications Non Medicinal
Development of N-(Quinolin-8-yl)quinoline-4-carboxamide-Based Chemosensors
The development of fluorescent chemosensors for detecting specific analytes has become a major area of research, driven by concerns for environmental safety and human health. researchgate.netsemanticscholar.org Derivatives of 8-amidoquinoline, the core structure of this compound, have proven to be highly effective fluorophores for the selective recognition of metal ions. nih.govresearchgate.net The introduction of the carboxamide linker to the 8-aminoquinoline (B160924) scaffold is a key design feature that enhances the molecule's sensing capabilities, including improving water solubility and cell membrane permeability for various applications. semanticscholar.org This structural motif allows for the creation of sensors that are sensitive, selective, and often biocompatible. semanticscholar.org
This compound and its derivatives are particularly well-suited for the detection of zinc ions (Zn²⁺), which are typically spectroscopically silent due to their d¹⁰ electronic configuration. researchgate.net These chemosensors operate primarily through a "fluorescence turn-on" mechanism. In the absence of the target metal ion, the sensor molecule exhibits weak fluorescence. Upon binding with Zn²⁺, a significant enhancement in fluorescence intensity is observed. nih.gov
This fluorescence activation is governed by several key processes:
Chelation-Enhanced Fluorescence (CHEF): The two quinoline (B57606) nitrogen atoms and the amide group form a coordination site for the metal ion. semanticscholar.org This binding event restricts intramolecular vibrations and rotations, reducing non-radiative decay pathways and thus enhancing fluorescence emission.
Inhibition of Photoinduced Electron Transfer (PET): In the unbound state, the fluorescence of the quinoline fluorophore can be quenched by an electron transfer process from a donor part of the molecule. The binding of Zn²⁺ to the sensor lowers the energy level of the donor's orbital, which inhibits the PET process and restores the fluorescence of the quinoline unit. rsc.org
Intramolecular Charge Transfer (ICT): The addition of the carboxamide group can enhance the ICT process. semanticscholar.orgnih.gov Upon binding Zn²⁺, the deprotonation of the carboxamide group and the breaking of an intramolecular hydrogen bond in the 8-aminoquinoline moiety can inhibit the electron-transfer process that otherwise quenches the fluorescence. semanticscholar.orgnih.gov
Derivatives of the 8-amidoquinoline structure have demonstrated remarkable sensitivity and selectivity for Zn²⁺ over other competing metal ions. semanticscholar.org
Table 1: Fluorescence Properties of Selected Quinoline-Based Zinc Sensors
| Sensor Derivative | Target Ion | Fluorescence Change | Mechanism | Detection Limit |
| TQEN (N,N,N,N-tetrakis(2-quinolylmethyl) ethylenediamine) | Zn²⁺ | Strong Enhancement | PET and CHEF | Not Specified |
| DQ (2-(2-(quinolin-2-yl)hydrazinyl)-N-(quinolin-8-yl)acetamide) | Zn²⁺ | Turn-On | Not Specified | 0.07 µM researchgate.net |
| Bqbpbn | Zn²⁺ | Enhancement | CHEF | 5 ppb researchgate.net |
| Bqbpbn | Zn²⁺ | Enhancement | CHEF | 10 ppb researchgate.net |
The high toxicity of heavy and transition metal ions poses a significant threat to the environment and living organisms, making their rapid and accurate detection a critical issue. acs.org Fluorescent chemosensors based on the this compound framework offer a powerful tool for environmental monitoring due to their high sensitivity, selectivity, and rapid response times. researchgate.netresearchgate.net
These sensors can be employed to detect trace levels of metal ion pollutants, such as Zn²⁺, in real-world samples. researchgate.netsemanticscholar.org For instance, a chemosensor based on a related quinoline structure was successfully used for the precise quantification of zinc in real water samples. researchgate.net The practicality of these sensors is enhanced by their potential application in portable formats, such as test strips, which allow for easy and on-site detection without the need for sophisticated instrumentation. researchgate.net The development of these sensors is a key trend in analytical chemistry for monitoring the levels of environmentally important ions. acs.org
Exploration in Material Science
The exploration of this compound and its isomers extends into material science, where its structural and photophysical properties are of significant interest. The planarity of the quinoline rings and the specific geometry of the molecule facilitate intermolecular interactions that are crucial for the design of new materials.
A key feature observed in the crystal structure of the closely related isomer, N-(Quinolin-8-yl)quinoline-2-carboxamide, is the presence of intermolecular π-π stacking interactions between the quinoline rings of adjacent molecules. nih.gov These non-covalent interactions play a vital role in the self-assembly of molecules, leading to the formation of ordered supramolecular structures. This property is fundamental to the field of crystal engineering, where the goal is to design solid-state materials with desired physical and chemical properties.
Furthermore, the ligand design based on quinoline platforms can lead to metal complexes with unique photophysical behaviors, such as intramolecular excimer formation. rsc.org An excimer is a short-lived dimeric species formed between an excited-state molecule and a ground-state molecule of the same kind, which can emit light at a different wavelength. The ability to control excimer formation through metal coordination and molecular design opens up possibilities for creating novel fluorescent materials for applications in areas such as organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. The differential stability and structure of the metal complexes play a key role in dictating the fluorescence enhancement mechanism. rsc.org
Future Research Directions and Perspectives
Emerging Synthetic Methodologies
The synthesis of quinoline (B57606) derivatives has been a cornerstone of heterocyclic chemistry, and recent advancements are paving the way for more efficient and diverse production of compounds like N-(Quinolin-8-yl)quinoline-4-carboxamide. mdpi.com Modern synthetic chemistry is increasingly focusing on the functionalization of the quinoline ring as a transformative strategy. rsc.org The precise and selective introduction of various functional groups can significantly expand the chemical space and enhance the pharmacological profile of quinoline derivatives. rsc.org
Emerging methodologies that could be applied to the synthesis of this compound and its analogs include:
C-H Bond Activation: This powerful technique allows for the direct functionalization of carbon-hydrogen bonds on the quinoline core, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions. rsc.org Researchers have unlocked novel pathways for the synthesis of quinoline-based compounds by carefully selecting catalysts, reaction conditions, and directing groups. rsc.org
Oxidative Annulation: These strategies enable the construction of the quinoline scaffold from simpler precursors through processes like catalytic C–H bond activation, transition-metal-free protocols, and photo-induced oxidative cyclization. mdpi.com
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times, improve yields, and promote the use of environmentally benign solvents in the synthesis of quinoline derivatives. researchgate.nettandfonline.com
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved safety, scalability, and product purity for the synthesis of complex heterocyclic compounds.
Photoredox Catalysis: Visible-light-mediated reactions provide a mild and sustainable approach to forge new bonds and construct the quinoline framework under environmentally friendly conditions.
These advanced synthetic tools will not only facilitate the production of this compound but also enable the creation of a diverse library of derivatives with modified properties for extensive structure-activity relationship (SAR) studies.
Novel Biological Targets and Mechanistic Pathways
While the biological activities of many quinoline derivatives have been explored, the specific targets and mechanisms of action for this compound remain a fertile ground for investigation. The quinoline ring system is a versatile nucleus in the design and synthesis of biologically active compounds, with over one hundred quinoline compounds approved for therapeutic use. nih.gov
Future research should focus on identifying novel biological targets and elucidating the mechanistic pathways through which this compound exerts its effects. Potential areas of exploration include:
Kinase Inhibition: Many quinoline derivatives have shown potent inhibitory activity against various kinases involved in cancer cell proliferation and survival, such as VEGFR-2, and pathways like PI3K/AkT/mTOR. nih.govcu.edu.egnih.gov Screening this compound against a broad panel of kinases could reveal novel anticancer therapeutic opportunities.
Enzyme Inhibition: Beyond kinases, this compound could be investigated as an inhibitor of other critical enzymes. For instance, some quinoline derivatives act as peptide deformylase (PDF) inhibitors, presenting a potential antibacterial mechanism. nih.gov
DNA Intercalation and Topoisomerase Inhibition: The planar aromatic nature of the quinoline rings suggests a potential for intercalation into DNA or inhibition of topoisomerase enzymes, which are validated anticancer targets. cu.edu.eg
Modulation of Protein-Protein Interactions: The rigid, extended structure of this compound could be suitable for disrupting key protein-protein interactions that are crucial for disease progression. nih.gov
Antimicrobial Mechanisms: The antimicrobial effects of quinoline derivatives are well-documented. researchgate.net Future studies could explore novel microbial targets and resistance-breaking mechanisms for this compound.
A deeper understanding of its molecular interactions will be crucial for the rational design of more potent and selective analogs.
Advanced Computational Design and Prediction
In silico methods have become indispensable in modern drug discovery and materials science. ijprajournal.com For this compound, computational approaches can accelerate the design and prediction of new derivatives with enhanced properties.
Key computational strategies for future research include:
Molecular Docking: This technique can predict the binding orientation and affinity of this compound and its analogs to the active sites of various biological targets, helping to prioritize compounds for synthesis and experimental testing. nih.govmdpi.com
Quantitative Structure-Activity Relationship (3D-QSAR): By building 3D-QSAR models, researchers can correlate the three-dimensional structures of a series of quinoline derivatives with their biological activities. mdpi.com This provides valuable insights into the structural features that are critical for potency and selectivity. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interactions between this compound and its target proteins, revealing details about the stability of the complex and the roles of specific residues in binding. nih.gov
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for the early identification of potential liabilities in drug development. nih.govijprajournal.com These predictive models can guide the design of derivatives with more favorable pharmacokinetic and safety profiles. ijprajournal.com
Pharmacophore Modeling: This approach can identify the essential three-dimensional arrangement of chemical features required for biological activity, which can then be used to search for novel scaffolds or to design new molecules with similar properties. researchgate.net
The integration of these computational tools will enable a more rational and efficient exploration of the chemical space around the this compound scaffold.
Integration into Multifunctional Molecular Systems
The concept of multifunctional molecular systems, where a single molecule is designed to interact with multiple targets or perform several functions, is a promising strategy in both medicine and materials science. The rigid and versatile structure of this compound makes it an excellent candidate for incorporation into such systems.
Future research could explore the following avenues:
Hybrid Molecules for Multi-Target Therapy: By covalently linking this compound with other pharmacophores, it may be possible to create hybrid molecules that simultaneously modulate multiple disease-related targets. For example, combining it with a chalcone (B49325) moiety has been explored for anticancer activity, and with tacrine (B349632) for potential Alzheimer's disease therapy. cu.edu.egmdpi.com
Metal-Chelating Agents: The nitrogen atoms within the quinoline rings and the carboxamide linker provide potential sites for metal chelation. This property could be exploited for applications in areas such as neurodegenerative disease therapy, where metal dyshomeostasis is implicated. mdpi.com
Fluorescent Probes and Sensors: The extended aromatic system of the molecule suggests potential fluorescent properties. Modifications to the quinoline rings could tune its photophysical characteristics, leading to the development of novel fluorescent probes for bioimaging or sensors for specific analytes.
Molecular Materials: The planarity and potential for π-π stacking of the quinoline rings could be leveraged in the design of new organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
By integrating this compound into larger, more complex molecular architectures, its utility can be expanded beyond its intrinsic properties, opening up new frontiers in medicinal chemistry and materials science.
Q & A
Q. What are the standard synthetic routes for N-(Quinolin-8-yl)quinoline-4-carboxamide?
The compound is typically synthesized via coupling reactions between 8-aminoquinoline and activated carboxylic acid derivatives. For example, acyl chlorides (e.g., 4-methylbenzoyl chloride) react with 8-aminoquinoline in the presence of a base (e.g., triethylamine) and a catalyst (e.g., DMAP) in dichloromethane. Recrystallization from toluene or hexanes/EtOAc mixtures yields pure product . Microwave-assisted methods using benzoyl peroxide (BPO) as a promoter can accelerate reactions under solvent-free conditions .
Q. How is the structural confirmation of this compound achieved?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard, with SHELX software (e.g., SHELXL) used for refinement . Complementary techniques include - and -NMR to verify proton environments and carbonyl/aromatic signals, respectively. Mass spectrometry (MS) confirms molecular weight, while XRPD and thermal analysis (TGA/DSC) assess crystallinity and stability .
Q. What purification strategies are effective for this compound?
Recrystallization using mixed solvents (e.g., hexanes/EtOAc) is common . For complex mixtures, column chromatography with silica gel and gradient elution (e.g., hexane/EtOAc) resolves impurities. High-performance liquid chromatography (HPLC) with C18 columns ensures purity for biological assays .
Q. What initial biological screening approaches are recommended?
Prioritize in vitro assays for antimicrobial activity (e.g., MIC against E. coli or S. aureus) due to quinoline-sulfonamide hybrids' known efficacy . Fluorescence-based assays (e.g., using 8-amidoquinoline derivatives) can evaluate metal ion binding or cellular uptake .
Q. What are common by-products during synthesis, and how are they mitigated?
Hydrolysis of acyl chlorides or incomplete coupling generates carboxylic acid by-products. Using anhydrous solvents, excess acyl chloride, and catalytic DMAP minimizes these. Monitoring via TLC (silica, UV detection) ensures reaction completion .
Advanced Research Questions
Q. How can microwave irradiation optimize the synthesis of this compound?
Microwave-assisted cross-dehydrogenative coupling (CDC) with acetone or acetonitrile under BPO promotion enables rapid C5-functionalization. This method reduces reaction time (minutes vs. hours), improves yields (>70%), and scales to gram quantities without metal catalysts .
Q. What mechanistic insights explain C–H activation in quinoline derivatives?
Transition-metal-free CDC reactions proceed via radical pathways. BPO generates acetyl radicals from acetone, which abstract hydrogen at the C5 position, followed by radical recombination. Density functional theory (DFT) studies can map transition states and regioselectivity .
Q. Can this compound serve as a fluorescent probe?
Structural analogs like 8-amidoquinoline exhibit fluorescence upon metal coordination (e.g., Zn). Modify the carboxamide group with fluorophores (e.g., dansyl) and test emission shifts in buffer solutions. Confocal microscopy validates cellular localization .
Q. How do metal complexes of this compound influence biological activity?
Hybrid complexes with Zn, Cu, or Co enhance antimicrobial potency by disrupting bacterial membranes. Characterize complexes via ESI-MS and UV-vis spectroscopy. Compare MIC values of free ligands vs. metal adducts to assess synergy .
Q. How to resolve contradictions in reported biological activities?
Discrepancies (e.g., PARP-1 inhibition vs. antimicrobial effects) arise from assay conditions or structural analogs. Perform dose-response curves across multiple cell lines, and use SAR studies to identify critical substituents. Meta-analyses of crystallographic data (e.g., Protein Data Bank entries) clarify binding modes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
